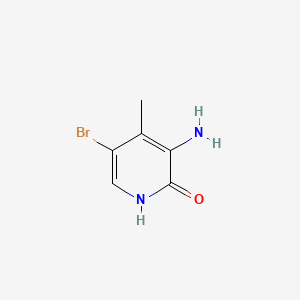

3-Amino-5-bromo-4-methylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZLSIEABVIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652815 | |

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-27-5 | |

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-5-bromo-4-methylpyridin-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a key heterocyclic building block, its efficient synthesis is paramount for the exploration of novel chemical entities. This document details a multi-step synthesis beginning from a commercially available precursor, 2-methoxy-4-methylpyridine. The core strategic transformations involve regioselective nitration, subsequent electrophilic bromination, chemoselective reduction of the nitro group, and a final demethylation to yield the target pyridin-2-ol. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyridin-2-ols

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to act as bioisosteres for other aromatic systems and engage in specific hydrogen bonding interactions with biological targets. The pyridin-2-ol tautomer, in particular, offers a unique combination of a hydrogen bond donor (N-H) and acceptor (C=O), alongside the aromatic system. The target molecule, this compound (CAS 889943-27-5), is a highly functionalized intermediate.[1][2][3] The presence of an amino group, a bromo substituent, and the pyridin-2-ol core provides multiple reaction handles for further molecular elaboration, making it a valuable building block for creating diverse compound libraries.

The synthetic pathway detailed herein is designed for clarity, efficiency, and control over regiochemistry, a critical aspect of pyridine chemistry. The strategy relies on the sequential introduction of functional groups, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. The primary disconnections for this compound involve the final functional group transformations: demethylation of a methoxy ether and reduction of a nitro group. This leads back to a key intermediate, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, which can be constructed from a simpler pyridine core.

Caption: Retrosynthetic pathway for the target compound.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is a four-step process designed to control the placement of the nitro, bromo, and amino groups around the 4-methylpyridin-2-ol core.

Part A: Nitration of 2-Methoxy-4-methylpyridine

The initial step involves the regioselective nitration of the starting material. The methoxy group at the 2-position and the methyl group at the 4-position are both electron-donating and ortho-, para-directing. The 3-position is ortho to both activating groups, making it the most electronically favorable site for electrophilic aromatic substitution.

Experimental Protocol:

-

To a stirred solution of 2-methoxy-4-methylpyridine in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-4-methyl-3-nitropyridine.

Part B: Bromination of 2-Methoxy-4-methyl-3-nitropyridine

This step introduces the bromine atom at the 5-position. The regioselectivity is controlled by the existing substituents. The 2-methoxy group strongly directs the incoming electrophile (bromine) to its para-position (the 5-position). The 3-nitro group, being a meta-director, also directs to the 5-position. This concerted directing effect leads to a high yield of the desired isomer.

Experimental Protocol: [4]

-

In a suitable reaction vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.49 mol) in acetic acid (1.5 L) at room temperature.

-

Slowly add sodium acetate (5.37 mol) to the stirring solution.

-

Add bromine (4.00 mol) dropwise over a period of less than 30 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C.

-

Quench the reaction by sequentially adding a 10% aqueous solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).

-

Collect the resulting solid product by filtration, wash thoroughly with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine.

| Reagent | Molar Eq. | Purpose |

| 2-Methoxy-4-methyl-3-nitropyridine | 1.0 | Substrate |

| Acetic Acid | Solvent | Reaction Medium |

| Sodium Acetate | 3.6 | Base/Buffer |

| Bromine (Br₂) | 2.7 | Brominating Agent |

| Table 1. Reagents for the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[4] |

Part C: Reduction of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

The chemoselective reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions that preserve the bromo- and methoxy-substituents.[5]

Experimental Protocol:

-

Charge a hydrogenation vessel with 5-bromo-2-methoxy-4-methyl-3-nitropyridine and a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-5-bromo-2-methoxy-4-methylpyridine.

| Reagent/Condition | Purpose |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Substrate |

| 10% Palladium on Carbon (Pd/C) | Catalyst |

| Hydrogen (H₂) | Reducing Agent |

| Ethanol / Ethyl Acetate | Solvent |

| Table 2. Typical conditions for catalytic hydrogenation of the nitro group.[5][6] |

Part D: Demethylation to this compound

The final step is the cleavage of the 2-methoxy ether to unveil the desired 2-ol functionality. This is typically achieved by treatment with a strong acid, such as hydrobromic acid, which effects an Sₙ2-type cleavage of the methyl group.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-bromo-2-methoxy-4-methylpyridine in a 48% aqueous solution of hydrobromic acid (HBr).

-

Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Overall Synthesis Workflow

The complete four-step sequence provides a reliable and scalable route to the target compound.

Caption: Workflow diagram of the complete synthesis.

Conclusion

This guide outlines a logical and field-proven pathway for the synthesis of this compound. By leveraging fundamental principles of electrophilic aromatic substitution and functional group interconversion, this four-step route provides researchers with a reproducible method to access this valuable chemical intermediate. The careful, stepwise introduction of functional groups, guided by their inherent directing effects, is key to the success of the synthesis, ensuring high regioselectivity and good overall yields. This approach enables the reliable production of a key building block for the advancement of drug discovery and development programs.

References

- Vertex AI Search. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- ResearchGate. (2025). Studies with Enaminals. New Efficient Synthetic Route to Functionally Substituted Pyridines, Pyrazoles, and Pyrimidines.

- Smolecule. (2024). Buy 4-Bromo-2-nitropyridin-3-ol.

- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.

- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Vertex AI Search. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.

- Google Patents. (n.d.). Preparation method of ABT-199 intermediate.

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers.

- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.

- Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.

- ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.

- ResearchGate. (1993). The reduction of vic-substituted 3-nitropyridines with.

- BLDpharm. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- Save My Exams. (n.d.). Synthetic routes.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Oakwood Chemical. (n.d.). 3-Amino-5-bromo-4-methylpyridin-2(1H)-one, min 97%, 1 gram.

- AOBChem USA. (n.d.). 4-bromo-2-nitropyridin-3-ol.

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- YouTube. (2016). Synthetic routes 1.

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Spectroscopic Characterization of 3-Amino-5-bromo-4-methylpyridin-2-ol: A Technical Guide

Introduction

3-Amino-5-bromo-4-methylpyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its biological activity and potential applications are intrinsically linked to its molecular structure. Unambiguous confirmation of this structure is paramount, and a combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides the necessary analytical rigor.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the expected spectroscopic data for this compound, outlines the protocols for data acquisition, and offers in-depth insights into the principles of spectral interpretation. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C. For this compound, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is the starting point for most structural determinations.[1] The predicted chemical shifts (δ) for the protons in this compound are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the weakly donating methyl (-CH₃) group, will increase electron density, shifting attached and nearby protons upfield (to lower ppm values). Conversely, the electron-withdrawing bromo (-Br) group and the electronegative ring nitrogen will shift protons downfield (to higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, relative to TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridin-2-ol -OH | ~11.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the hydroxypyridine tautomer. Its chemical shift can be highly variable and concentration-dependent. |

| Pyridine C6-H | ~7.5 - 7.8 | Singlet | 1H | This proton is adjacent to the ring nitrogen and deshielded. |

| Amino -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift is variable and dependent on solvent, concentration, and temperature. |

| Methyl C4-CH₃ | ~2.1 - 2.3 | Singlet | 3H | A typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.[1] Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, relative to TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C-OH) | ~155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C4 (C-CH₃) | ~140 - 145 | A quaternary carbon, its chemical shift is influenced by the attached methyl and adjacent amino group. |

| C3 (C-NH₂) | ~135 - 140 | A quaternary carbon, deshielded by the amino group and adjacent to the C=O of the pyridone tautomer. |

| C6 | ~125 - 130 | A protonated carbon, deshielded by the adjacent ring nitrogen. |

| C5 (C-Br) | ~95 - 105 | The carbon attached to bromine shows a characteristic upfield shift due to the "heavy atom effect". |

| CH₃ | ~15 - 20 | A typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data. Instrument-specific parameters may require optimization.[2]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[2][3] DMSO-d₆ is a good choice for this molecule due to its ability to dissolve polar compounds and exchange with labile protons (-OH, -NH₂), allowing for their observation. Filter the solution into a clean NMR tube.[2]

-

Spectrometer Setup :

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Integrate the peaks to determine the relative number of protons.[5]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[1]

-

-

2D NMR (for full assignment) : To unambiguously assign all signals, especially for complex molecules, 2D NMR experiments are crucial.[2][4]

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).[4]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon it is directly attached to.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for assigning quaternary (non-protonated) carbons.[4]

-

Causality in NMR Interpretation

-

Chemical Shift : The position of a signal is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the ring nitrogen and bromine) pull electron density away, "deshielding" the nucleus and moving its signal downfield. Electron-donating groups (-NH₂, -OH, -CH₃) increase electron density, "shielding" the nucleus and moving its signal upfield.

-

Tautomerism : It is important to note that this compound can exist in tautomeric forms, primarily the pyridin-2-ol and pyridin-2(1H)-one forms. The observed NMR spectrum will represent the predominant tautomer in the chosen solvent. The predicted data above assumes the pyridin-2-ol form is significant, but the pyridone form is often more stable for 2-hydroxypyridines. The presence of a C=O in the pyridone form would significantly impact the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[6] It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for O-H, N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch (H-bonded) | Hydroxyl (-OH) |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretch (2 bands for primary amine) | Amino (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Pyridine Ring |

| 3000 - 2850 | Medium | Aliphatic C-H stretch | Methyl (-CH₃) |

| ~1650 | Strong | N-H scissoring (bending) | Amino (-NH₂) |

| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching | Pyridine Ring |

| 1470 - 1430 | Medium | C-H bending | Methyl (-CH₃) |

| 1300 - 1200 | Strong | C-O stretch | Phenolic -OH |

| 1100 - 1000 | Medium | C-Br stretch | Bromo (-Br) |

Note: If the pyridin-2(1H)-one tautomer is dominant, a strong C=O stretching band would be expected around 1660-1680 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

For a solid sample, the KBr pellet method is a common and effective technique.[7][8]

-

Sample Preparation :

-

Pellet Formation :

-

Transfer the powder mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[7]

-

-

Data Acquisition :

Causality in IR Interpretation

-

Vibrational Energy : The frequency of a vibration (and thus the wavenumber of absorption) depends on the bond strength and the masses of the atoms involved. Stronger bonds (like C=O or C=C) vibrate at higher frequencies than weaker bonds (like C-C). Bonds to lighter atoms (like O-H or C-H) vibrate at higher frequencies than bonds to heavier atoms (like C-Br).

-

Hydrogen Bonding : The O-H and N-H stretching bands are often broad due to hydrogen bonding. In a condensed phase (like a KBr pellet), extensive intermolecular hydrogen bonding exists, which weakens the O-H bond and results in a broad absorption band at a lower wavenumber compared to a free, non-hydrogen-bonded O-H group.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion.[11]

Predicted Mass Spectrum Data (ESI+)

The molecular formula of this compound is C₆H₇BrN₂O, with a monoisotopic molecular weight of approximately 202.97 g/mol .

Table 4: Predicted Key Ions in ESI Mass Spectrum

| m/z Value | Ion Assignment | Notes |

| ~204 & ~206 | [M+H]⁺ | The protonated molecular ion. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive indicator for the presence of one bromine atom. |

| ~226 & ~228 | [M+Na]⁺ | An adduct with sodium, which is often present as an impurity in solvents or on glassware. This also shows the characteristic Br isotopic pattern. |

Fragmentation Analysis (Tandem MS/MS)

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), further structural information can be obtained.[11] The fragmentation of the molecular ion is not random; it breaks at the weakest bonds or through stable neutral losses.[10]

-

Expected Neutral Losses :

-

Loss of H₂O (18 Da) : From the hydroxyl group and a nearby proton.

-

Loss of CO (28 Da) : A common fragmentation pathway for phenols and hydroxypyridines.

-

Loss of Br• (79/81 Da) : Cleavage of the C-Br bond.

-

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12][13]

-

Perform a serial dilution to a final concentration of about 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[12][13] The acid helps to promote protonation for analysis in positive ion mode.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a tandem MS (MS/MS) experiment by selecting the precursor ion (m/z 204 or 206) in the first mass analyzer, fragmenting it in a collision cell, and analyzing the resulting product ions in the second mass analyzer.[11]

-

Logic of Spectroscopic Elucidation Workflow

The process of characterizing an unknown compound follows a logical progression, with each technique providing complementary information.

Caption: Logical workflow for structure elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. By leveraging the strengths of NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. This guide provides the predictive data, validated experimental protocols, and interpretive logic necessary for researchers to successfully characterize this molecule. The key identifiers to look for are the unique singlet signals in the ¹H NMR, the characteristic isotopic pattern of bromine in the mass spectrum, and the distinctive O-H, N-H, and aromatic stretching vibrations in the IR spectrum. Together, these data points form a self-validating system for structural confirmation.

References

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines.

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Unknown. (n.d.). Sample preparation for FT-IR.

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry. Retrieved from [Link]

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Massachusetts Institute of Technology. (n.d.). Experiment #2: Nuclear Magnetic Resonance. MIT OpenCourseWare.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). The ¹H-NMR experiment. Retrieved from [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry. Retrieved from [Link]

-

Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

Besora, M., et al. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

- Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

-

Physics LibreTexts. (2022, November 8). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

-

NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Unknown. (n.d.). Fragmentation and Interpretation of Spectra.

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. scribd.com [scribd.com]

- 9. jascoinc.com [jascoinc.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No: 889943-27-5). As a substituted pyridin-2-ol, this compound is a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. Its multifunctional nature, featuring amino, bromo, methyl, and hydroxyl groups on a pyridine scaffold, offers a rich platform for diverse chemical transformations. This document synthesizes available data with established principles of organic chemistry to offer insights into its structure, physicochemical characteristics, and predictable reactivity at each functional site. Particular emphasis is placed on its potential utility in constructing more complex molecular architectures through reactions such as palladium-catalyzed cross-coupling and functional group interconversions.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound classified as a substituted pyridine.[1][2] The presence of both a hydroxyl and an amino group on the pyridine ring makes it an aminopyridinol. It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form, 3-amino-5-bromo-4-methylpyridin-2(1H)-one.[3] For the purpose of this guide, we will primarily refer to the pyridin-2-ol structure, while acknowledging the role of the pyridone tautomer in its reactivity.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-amino-5-bromo-4-methylpyridin-2(1H)-one | [1][3] |

| CAS Number | 889943-27-5 | [1][3][4] |

| Molecular Formula | C₆H₇BrN₂O | [1][3] |

| Molecular Weight | 203.04 g/mol | [1][3][4] |

| Appearance | Not specified (likely a solid) | [1] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, under inert atmosphere (Argon), protected from light | [1][3] |

While detailed experimental data such as melting point, pKa, and comprehensive spectroscopic analyses are not widely published in peer-reviewed literature, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1][5]

Structural Features and Electronic Effects

The reactivity of this compound is dictated by the interplay of its four distinct substituents on the pyridine ring. Understanding their electronic influence is key to predicting the molecule's behavior.

-

Amino Group (-NH₂ at C3): A strong electron-donating group (activating) via resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

-

Hydroxyl Group (-OH at C2): Also a strong electron-donating group (activating) through resonance. Its presence enhances the nucleophilicity of the pyridine ring. As a pyridin-2-ol, it readily tautomerizes to the more stable pyridin-2(1H)-one form, which influences its aromaticity and reaction pathways.

-

Bromo Group (-Br at C5): An electron-withdrawing group (deactivating) via induction, but a weak electron-donating group via resonance. It deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions.

-

Methyl Group (-CH₃ at C4): A weak electron-donating group (activating) via induction and hyperconjugation.

The combined effect of the potent electron-donating amino and hydroxyl groups makes the pyridine ring significantly electron-rich, predisposing it to certain reaction types while potentially complicating others.

Core Reactivity and Synthetic Utility

The multifunctionality of this molecule allows for a variety of selective chemical transformations, making it a versatile intermediate. The primary sites of reactivity are the bromine atom, the amino group, and the hydroxyl group.

Reactions at the Bromine Atom (C5 Position)

The carbon-bromine bond is arguably the most versatile functional group for synthetic elaboration. Drawing parallels from similarly structured bromo-pyridines, this position is primed for palladium-catalyzed cross-coupling reactions.[6][7] These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Predicted Reactivity:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) would introduce aryl, heteroaryl, or vinyl substituents at the C5 position.[8] This is a robust method for building biaryl scaffolds common in pharmaceutical agents.

-

Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines, catalyzed by a palladium-phosphine complex, would form a new C-N bond, replacing the bromine with a substituted amino group. This is a key strategy for accessing N-aryl and N-heteroaryl amines.[9]

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium-copper co-catalyst system would install an alkyne moiety, a versatile functional group for further derivatization via click chemistry or conversion to other functionalities.

Protocol Insight: The choice of ligand, base, and solvent is critical for successful cross-coupling on an electron-rich and potentially chelating substrate like this. The proximity of the C4-methyl and C3-amino groups may provide steric hindrance, potentially requiring more active catalysts or harsher conditions compared to simpler bromopyridines. The amino and hydroxyl groups can coordinate with the palladium center, which could either inhibit or, with the right ligand, facilitate the catalytic cycle.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions Involving the Amino Group (C3 Position)

The nucleophilic amino group can undergo a range of standard transformations.

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions will yield the corresponding amides or sulfonamides. This modification is often used in medicinal chemistry to modulate physicochemical properties like solubility and to explore structure-activity relationships.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. While often unstable, pyridine diazonium salts can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -CN, -OH), although yields can be variable with highly activated rings.

Reactions of the Hydroxyl Group (C2 Position)

The hydroxyl group, existing in equilibrium with the pyridone tautomer, exhibits dual reactivity.

-

O-Alkylation/O-Acylation: The oxygen atom can act as a nucleophile, reacting with alkyl halides or acylating agents to form ethers or esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group.

-

Electrophilic Substitution: The activating nature of the hydroxyl/pyridone system, combined with the C3-amino group, strongly directs incoming electrophiles. The C6 position is the most likely site for electrophilic attack (e.g., halogenation, nitration), provided that a sufficiently reactive electrophile is used and that the reaction conditions are controlled to prevent side reactions.

Application in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure is analogous to scaffolds found in biologically active molecules. Substituted aminopyridines are key components in a wide range of therapeutic agents, including kinase inhibitors.[10]

The strategic placement of its functional groups makes it an ideal starting point for building libraries of complex molecules. For instance, a synthetic strategy could involve:

-

Suzuki coupling at the C5-bromo position to install a desired aryl group.

-

Acylation of the C3-amino group to introduce another element of diversity.

-

Alkylation of the C2-hydroxyl group to further modify the scaffold.

This systematic derivatization allows for a thorough exploration of the chemical space around the aminopyridinol core to optimize interactions with a biological target.

Caption: A potential multi-step synthetic route utilizing the compound's functionality.

Conclusion

This compound is a promising, albeit underexplored, chemical intermediate. While a lack of published, in-depth studies necessitates a predictive approach to its reactivity, the analysis of its functional groups based on established chemical principles provides a robust framework for its application. Its true potential lies in its capacity for controlled, sequential functionalization, particularly through modern cross-coupling techniques at the bromine position. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

-

Pharmaffiliates. CAS No: 889943-27-5 | Chemical Name: this compound. Available from: [Link]

-

Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. Available from: [Link]

-

The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available from: [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Reddy, V. P., Lange, J. H., & Visser, M. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Medicinal Chemistry Letters, 2(11), 839–844. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283. Available from: [Link]

Sources

- 1. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 889943-27-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-bromo-4-methylpyridin-2-ol CAS number 889943-27-5 properties

CAS Number: 889943-27-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridin-2-ol core with amino, bromo, and methyl substituents, presents a versatile scaffold for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it an attractive building block for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its properties, a proposed synthesis pathway, and a discussion of its potential applications based on the chemistry of related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the structure and data from related compounds due to the limited amount of published experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 889943-27-5 | [1][2][3][4] |

| Molecular Formula | C₆H₇BrN₂O | [3][4] |

| Molecular Weight | 203.04 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-amino-5-bromo-4-methylpyridin-2(1H)-one | [3][4] |

| Appearance | Likely a solid (predicted) | N/A |

| Melting Point | Not available (predicted to be >150 °C) | N/A |

| Boiling Point | Not available (predicted to decompose before boiling) | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | N/A |

| Purity | ≥95% to ≥97% (as offered by suppliers) | [1][4] |

It is crucial to recognize the tautomeric nature of this compound. The pyridin-2-ol form can exist in equilibrium with its pyridin-2(1H)-one isomer. The predominant tautomer can depend on the solvent, temperature, and pH.

Proposed Synthesis

Experimental Protocol: A Proposed Synthesis of this compound

Objective: To synthesize this compound from 3-Amino-4-methylpyridine.

Materials:

-

3-Amino-4-methylpyridine

-

Acetic Anhydride

-

N-Bromosuccinimide (NBS)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethanol

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

Step 1: Acetylation of 3-Amino-4-methylpyridine

-

Dissolve 3-amino-4-methylpyridine in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methylpyridin-3-yl)acetamide.

Step 2: Bromination of N-(4-methylpyridin-3-yl)acetamide

-

Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The amino group's acetyl protection directs bromination to the 5-position.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-4-methylpyridin-3-yl)acetamide.

Step 3: Hydrolysis of the Acetyl Group

-

Suspend the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the deprotection by TLC.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-bromo-4-methylpyridin-3-amine.

Step 4: Hydroxylation of 5-bromo-4-methylpyridin-3-amine

This step is the most speculative and may require significant optimization. A potential route is via diazotization followed by hydrolysis.

-

Dissolve the amine from Step 3 in an aqueous acidic solution (e.g., H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

-

Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

-

Cool the reaction mixture and neutralize to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude this compound by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectral Analysis (Predicted)

While experimental spectra for this compound are not publicly available, the following are predictions of the key spectral features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl group protons. The chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring.

-

¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons would be indicative of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 203.04. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the methyl group (around 2850-3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretch at lower wavenumbers.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 5-position.

-

Hydroxyl Group: The hydroxyl group of the pyridin-2-ol tautomer can be alkylated or acylated.

Given the biological activities of other substituted pyridin-2-ol derivatives, this compound is a compound of interest for:

-

Medicinal Chemistry: Pyridine and pyridinone scaffolds are present in numerous biologically active compounds and approved drugs.[5] Substituted pyridin-2-ols have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[6][7] The subject compound could serve as a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapies. The bromo substituent provides a convenient handle for Suzuki and other cross-coupling reactions to build molecular complexity.

-

Materials Science: Pyridine derivatives are also used in the development of functional materials, such as polymers and dyes. The specific substitution pattern of this molecule could impart unique electronic or photophysical properties.

Caption: Potential research applications of this compound.

Safety and Handling

A complete Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the available information and the nature of the compound, the following precautions should be taken.[1]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a substituted pyridine derivative with significant potential as a building block in synthetic chemistry. While detailed experimental data on this specific compound is limited, its structural features suggest it could be a valuable intermediate in the development of new pharmaceuticals and functional materials. The proposed synthetic pathway provides a starting point for its laboratory preparation. Further research is warranted to fully characterize its properties and explore its potential applications.

References

Sources

- 1. acrospharma.co.kr [acrospharma.co.kr]

- 2. 889943-27-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-bromo-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No. 889943-27-5)[1][2][3]. As a substituted pyridine derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development. An understanding of its structural nuances, including tautomerism and preferred conformation, is critical for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer a complete framework for the structural elucidation of this molecule. We delve into the critical aspects of its lactam-lactim tautomerism, the stabilizing role of intramolecular hydrogen bonding, and provide detailed methodologies for its definitive characterization by spectroscopic and computational techniques.

Introduction: The Significance of a Substituted Pyridine Core

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their utility stems from their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, and their metabolic stability. This compound combines several key functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and the 2-hydroxypyridine moiety, which introduces the complexity of tautomerism[4][5]. A precise understanding of the three-dimensional arrangement of these groups is paramount for rational drug design, as conformation dictates the molecule's ability to fit into a biological target's binding site.

This guide will first explore the fundamental structural question of tautomerism in this molecule. Subsequently, it will analyze the conformational possibilities, with a special focus on the role of a predicted intramolecular hydrogen bond. Finally, we present robust, field-proven protocols for researchers to empirically determine and computationally validate the structure of this compound.

The Pivotal Role of Tautomerism: Pyridin-2-ol vs. Pyridin-2(1H)-one

A defining feature of 2-hydroxypyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic alcohol (lactim) and the non-aromatic amide (lactam)[6]. For the title compound, this equilibrium is between this compound and 3-Amino-5-bromo-4-methylpyridin-2(1H)-one.

The position of this equilibrium is highly sensitive to the molecular environment. Generally:

-

In the gas phase and non-polar solvents , the pyridin-2-ol (lactim) form is often favored due to its aromaticity.

-

In polar, protic solvents and the solid state , the pyridin-2(1H)-one (lactam) form typically predominates. This is due to its larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers.

The presence of the 3-amino group in the title compound introduces an additional critical factor: the potential for intramolecular hydrogen bonding, which will be discussed in the next section.

Conformational Analysis: The Influence of Intramolecular Hydrogen Bonding

The conformation of this compound is largely dictated by the potential for a strong intramolecular hydrogen bond. This interaction can occur in both tautomeric forms, leading to a planar, six-membered pseudo-ring that significantly restricts conformational freedom.

-

In the Pyridin-2-ol (Lactim) Tautomer: A hydrogen bond can form between the hydrogen of the 2-hydroxyl group and the nitrogen of the 3-amino group (O-H···N).

-

In the Pyridin-2(1H)-one (Lactam) Tautomer: A hydrogen bond can form between one of the hydrogens of the 3-amino group and the 2-carbonyl oxygen (N-H···O).

The formation of such a quasi-aromatic hydrogen-bonded ring stabilizes a planar conformation of the molecule[7]. This has profound implications:

-

Reduced Conformational Flexibility: A more rigid structure reduces the entropic penalty upon binding to a target protein.

-

Modulated Physicochemical Properties: The intramolecular hydrogen bond can mask the polar N-H and O-H groups, increasing the molecule's lipophilicity and potentially enhancing cell membrane permeability[8].

NMR spectroscopy provides strong evidence for such hydrogen bonds. For instance, the protons involved in the hydrogen bond often exhibit a downfield chemical shift and a reduced rate of exchange with deuterium[8].

Methodologies for Definitive Structural Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for the unambiguous characterization of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

-

Starting Material: 3-Amino-4-methylpyridin-2-ol.

-

Bromination:

-

Dissolve 1.0 equivalent of 3-Amino-4-methylpyridin-2-ol in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating reagent can offer high selectivity for the 5-position[5].

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

-

Characterization: Confirm the identity and purity of the synthesized compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the title compound in solution, including determining the predominant tautomeric form and confirming the presence of intramolecular hydrogen bonding[9].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H (on N1) | 11.0 - 13.0 | - | Lactam form; broad singlet, exchangeable with D₂O. |

| OH (on C2) | 9.0 - 11.0 | - | Lactim form; broad singlet, exchangeable with D₂O. |

| NH₂ (on C3) | 4.5 - 6.0 | - | Broad singlet, exchangeable with D₂O. |

| CH₃ (on C4) | 2.2 - 2.5 | 15 - 20 | Singlet. |

| H (on C6) | 7.5 - 8.0 | 135 - 145 | Singlet. |

| C2 | - | 160 - 170 | Carbonyl in lactam form, hydroxyl-bearing in lactim. |

| C3 | - | 120 - 130 | Amino-substituted carbon. |

| C4 | - | 140 - 150 | Methyl-substituted carbon. |

| C5 | - | 105 - 115 | Bromo-substituted carbon. |

| C6 | - | 135 - 145 | - |

Note: These are estimated values based on substituted pyridines and may vary depending on the solvent and predominant tautomer.[10]

Experimental Protocol: 2D NMR for Structural Confirmation [9]

-

Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆, which can support both tautomers).

-

¹H NMR: Acquire a standard 1D proton spectrum to identify all proton signals.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. While there are few vicinal couplings in this specific molecule, it can confirm the absence of coupling for the singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons (CH₃ and C6-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons (C2, C3, C4, C5). Observe correlations over 2-3 bonds. For example, the methyl protons should show a correlation to C3 and C4, and the H6 proton should show correlations to C2, C4, and C5. These correlations will definitively map the molecular skeleton.

4.2.2. X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions[11][12][13]. This technique will unambiguously determine the tautomeric form present in the crystal and provide direct evidence of the intramolecular hydrogen bond geometry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent like ethanol, methanol, or ethyl acetate is a common starting point.

-

Data Collection: Mount a suitable crystal on a diffractometer. Determine the unit cell parameters and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can predict the relative stabilities of different tautomers and conformers, calculate spectroscopic properties, and provide insights into the electronic structure[14][15][16].

Computational Protocol: Conformational and Tautomeric Analysis [17]

-

Structure Preparation: Build the initial 3D structures for both the pyridin-2-ol and pyridin-2(1H)-one tautomers.

-

Geometry Optimization: Perform full geometry optimization for both tautomers using a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. The output also provides the zero-point vibrational energy (ZPVE) for energy corrections.

-

Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations including a continuum solvation model (e.g., the Polarizable Continuum Model, PCM) corresponding to the solvent used in NMR experiments.

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the two optimized tautomers (both in the gas phase and with solvation) to predict which form is more stable.

-

Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies. These predicted spectra can then be directly compared with the experimental data for validation of the computational model.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of tautomerism and intramolecular hydrogen bonding. While the pyridin-2(1H)-one (lactam) form is likely favored in the solid state and polar solvents, the specific substitution pattern necessitates a thorough investigation. The formation of a stable intramolecular hydrogen bond in either tautomer is predicted to enforce a planar conformation, a critical feature for molecular recognition and drug design.

This guide provides a robust framework for researchers, outlining both the theoretical underpinnings and the practical methodologies required for a comprehensive structural elucidation. By integrating synthesis, advanced NMR spectroscopy, X-ray crystallography, and DFT calculations, a definitive model of this versatile chemical building block can be achieved, paving the way for its effective application in the development of novel therapeutics.

References

- 1. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. H64480.06 [thermofisher.com]

- 7. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 17. chemrxiv.org [chemrxiv.org]

Unlocking the Potential of 3-Amino-5-bromo-4-methylpyridin-2-ol: A Technical Guide for Advanced Research Applications

An In-depth Technical Guide

Abstract

The landscape of modern drug discovery and materials science is perpetually in search of versatile molecular scaffolds that offer a rich potential for functionalization and biological activity. 3-Amino-5-bromo-4-methylpyridin-2-ol is one such molecule, standing at the intersection of several "privileged" structural classes, including 2-aminopyridines and pyridones.[1][2] While direct research on this specific compound is nascent, its constituent functional groups—a nucleophilic amino group, a synthetically versatile C-Br bond, a hydrogen-bonding pyridin-2-ol/pyridone tautomeric system, and a methyl group for steric and electronic modulation—make it a molecule of significant untapped potential. This guide provides a comprehensive analysis of its core properties and outlines promising, technically grounded research applications for scientists in medicinal chemistry, synthetic chemistry, and materials science. We will explore its utility as a core scaffold for kinase and enzyme inhibitors, a versatile building block for complex molecule synthesis via cross-coupling, and a potential precursor for novel functional materials.

Core Molecular Characteristics

Physicochemical Properties

The foundational step in evaluating a compound's potential is to understand its fundamental physicochemical properties. These parameters influence its solubility, reactivity, and potential for forming intermolecular interactions.

| Property | Value | Source |

| CAS Number | 889943-27-5 | [3] |

| Molecular Formula | C6H7BrN2O | [4] |

| Molecular Weight | 203.04 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Predicted XlogP | 0.1 | [4] |

| Tautomerism | Exists as this compound and 3-amino-5-bromo-4-methyl-1H-pyridin-2-one | [4][7] |

Structural Features and Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is fundamental to its potential biological and chemical reactivity. The pyridone form is generally favored in most conditions.[2] This tautomerism provides a dual capacity for hydrogen bonding: the pyridone can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), a characteristic highly valued in drug design for mimicking peptide bonds and interacting with protein active sites.[2]

Caption: Tautomeric equilibrium of the core scaffold.

Research Application I: Medicinal Chemistry & Drug Discovery

The aminopyridine and pyridone moieties are considered privileged scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][8] This strongly suggests that this compound is a high-potential starting point for drug discovery programs.

Scaffold for Kinase Inhibitor Development

Scientific Rationale: The 2-pyridone structure is a well-established "hinge-binding" motif in kinase inhibitors.[2] It effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor inhibitors in the enzyme's active site. The amino group at the 3-position and the bromine at the 5-position provide two orthogonal vectors for synthetic elaboration, enabling the exploration of chemical space to achieve potency and selectivity. The bromine atom can be replaced via cross-coupling to introduce larger moieties that can access deeper pockets within the kinase active site.

A novel series of substituted pyridones has been described as highly potent inhibitors of Pim-1 kinase, demonstrating the utility of this scaffold.[9]

Proposed Research Workflow:

-

Library Synthesis: Utilize the bromine at the 5-position as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse set of aryl and heteroaryl fragments.[10]

-

Primary Screening: Screen the synthesized library against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) in a high-throughput format.

-

Hit Validation and IC50 Determination: Validate active compounds ("hits") from the primary screen and determine their half-maximal inhibitory concentration (IC50) to quantify potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the most potent hits to establish a clear SAR, optimizing for potency and selectivity.

Precursor for Novel Enzyme Inhibitors

Scientific Rationale: Beyond kinases, substituted aminopyridines and related heterocycles have shown potent inhibitory activity against other enzyme classes. For instance, substituted aminopyridines have been developed as potent inhibitors of phosphodiesterase-4 (PDE4), an important target for inflammatory diseases.[11] Furthermore, bromo-substituted pyridines have been integral to the development of farnesyl protein transferase (FPT) inhibitors, where the bromine substituent itself contributes to enhanced potency.[12] The combination of the amino, bromo, and pyridone functionalities in the target molecule provides a rich pharmacophoric framework for exploring inhibition of various enzymes.

Development of Antimicrobial Agents

Scientific Rationale: Pyridone derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[2] The 2-aminopyridine scaffold is also a key component in various antimicrobial agents.[13] The title compound can serve as a starting point for developing new classes of antimicrobials, a critical area of research given the rise of antibiotic resistance. The synthetic versatility allows for the attachment of various lipophilic or charged groups to modulate cell wall penetration and target engagement.

Research Application II: Synthetic Chemistry & Materials Science

The reactivity of the C-Br bond and the coordinating potential of the heteroatoms open avenues beyond medicinal chemistry.

Versatile Intermediate via Cross-Coupling Reactions

Scientific Rationale: The carbon-bromine bond on the electron-deficient pyridine ring is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions.[10] This makes this compound an exceptionally valuable building block. The position of the bromine atom, para to the electron-donating amino group, suggests favorable electronic properties for oxidative addition, the rate-limiting step in many cross-coupling cycles.[10][14] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Precursor for Fluorescent Probes and Materials

Scientific Rationale: The 2-aminopyridine core is known to be a potential scaffold for fluorescent molecules.[15] While the bromine atom may quench fluorescence, its replacement with conjugated systems via cross-coupling can "turn on" or modulate the fluorescence properties. This "pro-fluorescent" nature could be exploited to design chemical probes that become fluorescent upon reacting with a specific analyte or participating in a "click" reaction.[15]

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale: The molecule possesses multiple Lewis basic sites—the pyridine nitrogen, the exocyclic amino nitrogen, and the pyridone oxygen—making it an excellent candidate as a ligand for constructing coordination polymers or MOFs.[16] The introduction of metal ions could lead to the formation of novel materials with interesting catalytic, sensing, or gas sorption properties. The bromine atom could be further functionalized post-synthesis to tune the properties of the resulting material.

Experimental Design & Methodologies

To translate these potential applications into practice, robust and verifiable experimental protocols are essential.

General Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an aryl boronic acid to the 5-position of the scaffold.

Rationale for Choices:

-

Catalyst: Pd(PPh3)4 is a common, reliable catalyst for Suzuki couplings with bromopyridines.

-

Base: K2CO3 is a moderately strong inorganic base, sufficient for this transformation and generally well-tolerated by the functional groups.

-

Solvent System: A mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility for the reaction to proceed efficiently.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Assay Protocol: Kinase Inhibition Screening Cascade

This protocol outlines a logical workflow for identifying and characterizing potential kinase inhibitors derived from the scaffold.

Caption: Workflow for a kinase inhibitor screening cascade.

Conclusion and Future Outlook